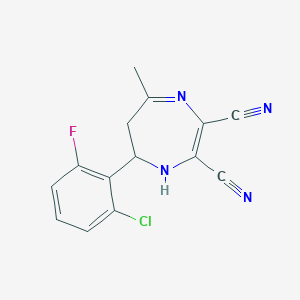

7-(2-chloro-6-fluorophenyl)-5-methyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile

描述

7-(2-Chloro-6-fluorophenyl)-5-methyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile is a heterocyclic compound featuring a 1,4-diazepine core substituted with a 2-chloro-6-fluorophenyl group at position 7, a methyl group at position 5, and two cyano groups at positions 2 and 2. This compound belongs to a class of 1,4-diazepine-2,3-dicarbonitriles, which are notable for their quasi-aromatic systems involving conjugated 6π electrons from the heterocyclic ring and pyrrole-type nitrogen lone pairs .

The synthesis of such compounds typically involves cyclization reactions between diaminomaleonitrile and ketones or aldehydes under acidic catalysis, as demonstrated in related analogs like 2,3-dicyano-5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine .

属性

IUPAC Name |

7-(2-chloro-6-fluorophenyl)-5-methyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN4/c1-8-5-11(14-9(15)3-2-4-10(14)16)20-13(7-18)12(6-17)19-8/h2-4,11,20H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHRQQGJOBUXAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(NC(C1)C2=C(C=CC=C2Cl)F)C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101327236 | |

| Record name | 7-(2-chloro-6-fluorophenyl)-5-methyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821748 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

861209-94-1 | |

| Record name | 7-(2-chloro-6-fluorophenyl)-5-methyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chloro-6-fluorophenyl)-5-methyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a suitable phenyl derivative, followed by the introduction of the diazepine ring through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to achieve high-quality output. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.

化学反应分析

Types of Reactions

7-(2-chloro-6-fluorophenyl)-5-methyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the use of polar aprotic solvents and elevated temperatures to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted phenyl derivatives.

科学研究应用

Anticancer Activity

Recent studies have indicated that compounds similar to 7-(2-chloro-6-fluorophenyl)-5-methyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, some derivatives have shown IC50 values comparable to established chemotherapeutics like doxorubicin. The presence of specific moieties in these compounds appears to enhance their potency against tumor cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Central Nervous System (CNS) Effects

Compounds within the diazepine class are well-known for their CNS depressant effects. Research has demonstrated that modifications in the chemical structure can lead to increased anxiolytic and sedative properties. For example, the introduction of halogens (like chlorine and fluorine) at specific positions on the phenyl ring has been linked to enhanced activity . This suggests potential applications in treating anxiety disorders and sleep disturbances.

Synthesis of Novel Therapeutics

The synthesis pathway for this compound involves various chemical reactions that can be optimized for the production of related compounds with improved efficacy or reduced side effects. The ability to modify the core structure allows researchers to explore a wide range of biological activities .

Case Study 1: Cytotoxicity Evaluation

A comprehensive study evaluated several derivatives of diazepine compounds for their cytotoxic effects on cancer cell lines. Among them, the compound under discussion exhibited notable activity with an IC50 value of approximately 20 μM against HCT-116 cells. This positions it as a promising candidate for further development in cancer therapy .

Case Study 2: CNS Activity Assessment

In another investigation focused on CNS effects, various substituted diazepines were tested for their anxiolytic properties in animal models. The results indicated that compounds with similar structural characteristics to 7-(2-chloro-6-fluorophenyl)-5-methyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile showed significant reductions in anxiety-like behaviors compared to controls .

Data Table: Comparative Analysis of Diazepine Derivatives

作用机制

The mechanism of action of 7-(2-chloro-6-fluorophenyl)-5-methyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit or activate certain signaling pathways, resulting in therapeutic outcomes. The detailed mechanism of action is often elucidated through molecular docking studies, biochemical assays, and computational modeling.

相似化合物的比较

Structural and Electronic Features

Core Structure Variations: 2,3-Dicyano-5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine: This analog lacks aromatic substituents on the diazepine ring, featuring methyl groups at positions 5, 7, and 5. X-ray analysis confirms a quasi-aromatic system with intermolecular hydrogen bonds (N–H···N and N–H···CN) that stabilize crystal packing . The absence of halogen substituents reduces its polarity compared to the target compound. 7-(4-Chlorophenyl)-5-methyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile: Substituted with a 4-chlorophenyl group, this compound exhibits different steric and electronic effects due to the para-chloro orientation versus the ortho-chloro/fluoro substituents in the target compound. Such positional differences may alter π-π stacking interactions in biological systems .

This contrasts with analogs bearing alkyl groups (e.g., methyl), which are electron-donating and may increase nucleophilic character . Cyano groups at positions 2 and 3 are conserved across all analogs, contributing to planar conjugation and hydrogen-bonding capabilities .

Key Findings :

- The trimethyl analog has been structurally characterized and serves as a precursor for near-IR-absorbing porphyrazines, highlighting its utility in materials science .

- The 7-(4-chlorophenyl) analog is commercially marketed for medicinal purposes, suggesting bioactivity linked to the chlorophenyl group .

- The target compound’s halogenated aryl group may improve binding affinity in enzyme inhibition (e.g., kinase targets) compared to non-halogenated analogs, though experimental validation is needed.

生物活性

7-(2-chloro-6-fluorophenyl)-5-methyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile is a compound of significant interest due to its potential biological activities. This compound is structurally related to various benzodiazepines and exhibits properties that may be beneficial in pharmacological applications.

Chemical Structure and Properties

The molecular formula for 7-(2-chloro-6-fluorophenyl)-5-methyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile is with a molecular weight of approximately 327.78 g/mol. The presence of the chloro and fluoro substituents on the phenyl ring contributes to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with the central nervous system (CNS). It is believed to modulate GABA (gamma-aminobutyric acid) receptors, which are crucial for inhibitory neurotransmission in the brain. This mechanism is similar to that of traditional benzodiazepines, which are known for their anxiolytic, sedative, and muscle relaxant effects.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of related diazepine compounds against various cancer cell lines. For instance, compounds structurally similar to 7-(2-chloro-6-fluorophenyl)-5-methyl-6,7-dihydro-1H-1,4-diazepine showed promising results with IC50 values indicating significant cytotoxicity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. The most effective compounds in these studies had IC50 values below 20 μM, suggesting strong potential for further development as anticancer agents .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 9 | HCT-116 | 16.19 ± 1.35 |

| Compound 9 | MCF-7 | 17.16 ± 1.54 |

| Compound 6 | HCT-116 | <60.00 |

| Compound 6 | MCF-7 | <60.00 |

Neuropharmacological Effects

The compound's potential neuropharmacological effects include anxiolytic and sedative properties. Research indicates that modifications in the diazepine structure can enhance or diminish these effects. For example, the introduction of specific substituents at certain positions on the diazepine ring has been shown to significantly influence the potency and efficacy of these compounds in animal models .

Case Studies

A notable study explored the synthesis and biological evaluation of a series of benzodiazepine derivatives, including those similar to our compound of interest. The findings suggested that structural modifications could lead to enhanced activity against various CNS disorders . Another investigation highlighted the anti-tubercular activity of benzodiazepine derivatives, indicating a broader therapeutic potential beyond CNS effects .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 7-(2-chloro-6-fluorophenyl)-5-methyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile?

- Methodological Answer : Begin with the cyclocondensation of nitrile precursors (e.g., malononitrile derivatives) with substituted amines to form the dihydro-1,4-diazepine core. Introduce the 2-chloro-6-fluorophenyl group via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF). Use high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm structural integrity. For purity assessment, employ HPLC with UV detection at 254 nm .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Thermal stress : 40°C–60°C for 4 weeks.

- Humidity : 75% relative humidity for 4 weeks.

- Light : UV irradiation (ICH Q1B guidelines).

Analyze degradation products using LC-MS and compare with known impurities (e.g., des-fluoro analogs) .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and electronic environment of the diazepine ring?

- Methodological Answer :

- NMR : ¹H-¹H COSY and NOESY for spatial proximity analysis.

- IR spectroscopy : Identify C≡N stretching vibrations (~2200 cm⁻¹).

- X-ray crystallography : Resolve conformational ambiguity in the dihydrodiazepine ring .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield while minimizing byproduct formation (e.g., dimerization or over-alkylation)?

- Methodological Answer :

- Apply Design of Experiments (DoE) to optimize variables: temperature (40°C–80°C), stoichiometry (1:1.2–1:1.5 for nitrile:amine), and reaction time (12–24 hrs).

- Use flow chemistry to enhance mixing efficiency and reduce side reactions (e.g., Omura-Sharma-Swern oxidation principles) .

- Monitor reaction progress with in-line FTIR for real-time nitrile consumption analysis.

Q. What strategies resolve contradictory data in receptor-binding studies (e.g., GABAₐ vs. serotonin receptors)?

- Methodological Answer :

- Perform competitive radioligand binding assays with standardized receptor preparations (e.g., rat cortical membranes for GABAₐ).

- Use molecular docking simulations (e.g., AutoDock Vina) to analyze steric/electronic complementarity.

- Validate findings with mutagenesis studies targeting receptor binding pockets (e.g., Phe77 in GABAₐ) .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

- Methodological Answer :

- Use ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation).

- Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH).

- Cross-reference results with toxicity databases (e.g., Tox21) to flag reactive intermediates .

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。